Betamethasone 17-propionate
Overview
Description
Betamethasone 17-propionate is a synthetic glucocorticoid steroid with potent anti-inflammatory and immunosuppressive properties. It is commonly used in topical formulations to treat various skin conditions such as eczema, psoriasis, and dermatitis. The compound is a derivative of betamethasone, modified to enhance its efficacy and stability when applied to the skin.
Mechanism of Action
Target of Action
Betamethasone 17-propionate is a synthetic corticosteroid medication . It primarily targets glucocorticoid receptors , which play a crucial role in regulating inflammation, immune responses, and various aspects of metabolism .
Mode of Action
Upon binding to its target, this compound exerts its effects through both genomic and non-genomic pathways . In the genomic pathway, the drug-receptor complex translocates to the nucleus, where it promotes the transcription of anti-inflammatory genes, such as interleukin-10 . In the non-genomic pathway, the drug inhibits key inflammatory mediators, such as phospholipase A2, leading to decreased formation of arachidonic acid derivatives .
Biochemical Pathways
This compound affects several biochemical pathways. It inhibits the release of pro-inflammatory cytokines and chemokines from inflammatory sites . Additionally, it suppresses neutrophil accumulation, reversing inflammation and related tissue damage . The drug also inhibits phospholipase A2, thereby reducing the production of prostaglandins and leukotrienes, which are potent mediators of inflammation .
Pharmacokinetics
The pharmacokinetics of this compound involves absorption, distribution, metabolism, and excretion (ADME). After administration, the drug is absorbed and distributed throughout the body . It is metabolized primarily in the liver, with the metabolic processes including 6β hydroxylation, 11β-hydroxyl oxidation, and reduction of the C-20 carbonyl group followed by removal of the side chain . The drug and its metabolites are excreted via the kidneys .
Result of Action
The molecular and cellular effects of this compound’s action are primarily anti-inflammatory and immunosuppressive . The drug reduces inflammation by suppressing the migration of polymorphonuclear leukocytes and reversing capillary permeability . It also suppresses the immune response by reducing the activity of the immune system, which helps to reduce inflammation, redness, and itching .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, exposure to UV light can lead to the photodegradation of the drug, with a higher rate of photodegradation observed in certain solvents and formulations . Moreover, the rate constants of the photodegradation reactions decrease with increasing phosphate concentration and ionic strength . Effective photostabilization of the drug has been achieved in cream and gel formulations with titanium dioxide, vanillin, and butyl hydroxytoluene .
Biochemical Analysis
Biochemical Properties
Betamethasone 17-propionate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to decompose extensively under UV light . The decomposition involves a rearrangement of the cyclohexadienone moiety through a radical mechanism, resulting in lumi, photolumi, and andro derivatives .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are important considerations .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can also affect its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are significant. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of betamethasone 17-propionate involves the esterification of betamethasone with propionic acid. The process typically includes the following steps:
Starting Material: Betamethasone is used as the starting material.
Esterification Reaction: Betamethasone is reacted with propionic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the 17-propionate ester.
Purification: The reaction mixture is then purified using chromatographic techniques to isolate this compound.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Processing: Depending on the production scale, either batch or continuous processing methods are employed.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.
Optimization: Reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: Betamethasone 17-propionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form betamethasone alcohol and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol.
Substitution: Substitution reactions can occur at the fluorine or hydroxyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Catalysts: Catalysts such as pyridine and triethylamine are used in esterification and substitution reactions.
Major Products: The major products formed from these reactions include betamethasone alcohol, betamethasone 21-propionate, and other oxidized or reduced derivatives.
Scientific Research Applications
Betamethasone 17-propionate has a wide range of scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: The compound is used in cell culture studies to investigate the effects of glucocorticoids on cell proliferation and differentiation.
Medicine: this compound is extensively studied for its therapeutic effects in treating inflammatory and autoimmune diseases.
Industry: It is used in the formulation of topical creams, ointments, and lotions for the treatment of skin conditions.
Comparison with Similar Compounds
Betamethasone dipropionate: Another ester derivative of betamethasone with similar anti-inflammatory properties.
Clobetasol propionate: A potent glucocorticoid used for similar dermatological conditions.
Dexamethasone: A closely related glucocorticoid with a slightly different chemical structure and pharmacological profile.
Uniqueness: Betamethasone 17-propionate is unique due to its specific esterification at the 17th position, which enhances its stability and efficacy when applied topically. This modification allows for better skin penetration and prolonged therapeutic effects compared to other similar compounds.
Properties
CAS No. |
5534-13-4 |
---|---|
Molecular Formula |
C25H33FO6 |
Molecular Weight |
448.5 g/mol |
IUPAC Name |
[(9R,10S,13S,17R)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate |
InChI |
InChI=1S/C25H33FO6/c1-5-21(31)32-25(20(30)13-27)14(2)10-18-17-7-6-15-11-16(28)8-9-22(15,3)24(17,26)19(29)12-23(18,25)4/h8-9,11,14,17-19,27,29H,5-7,10,12-13H2,1-4H3/t14?,17?,18?,19?,22-,23-,24-,25-/m0/s1 |
InChI Key |
ITYMTTQVNYAJAA-BPARTCAISA-N |
SMILES |
CCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)C(=O)CO |
Isomeric SMILES |
CCC(=O)O[C@@]1(C(CC2[C@@]1(CC([C@]3(C2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)C(=O)CO |
Canonical SMILES |
CCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)C(=O)CO |
Appearance |
White to Off-White Solid |
melting_point |
233-235°C |
Key on ui other cas no. |
5534-13-4 |
Pictograms |
Health Hazard |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
(11β,16β)-9-Fluoro-11,21-dihydroxy-16-methyl-17-(1-oxopropoxy)pregna-1,4-diene-3,20-dione; 9-Fluoro-11beta,17,21-Trihydroxy-16beta-Methylpregna-1,4-Diene-3,20-Dione 17-Propionate; Propionic Acid [(8S,9R,10S,11S,13S,14S,16S,17R)-9-Fluoro-17-Glycoloyl-11-Hydr |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.